4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Overview
Description
4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide (also known as 2C-B) is a synthetic psychoactive substance that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned American chemist and pharmacologist. 2C-B is known for its hallucinogenic and empathogenic effects and has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism Of Action
2C-B acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also binds to other serotonin receptors, including 5-HT2B and 5-HT2C. The exact mechanism of action of 2C-B is not fully understood, but it is believed to modulate the activity of these receptors, leading to altered sensory perception, mood, and cognition.
Biochemical And Physiological Effects
2C-B has been shown to produce a range of biochemical and physiological effects, including altered sensory perception, mood, and cognition. It has also been shown to increase heart rate, blood pressure, and body temperature, and may cause nausea, vomiting, and diarrhea. Long-term use of 2C-B may lead to tolerance, dependence, and withdrawal symptoms.
Advantages And Limitations For Lab Experiments
2C-B has several advantages and limitations for use in lab experiments. Its psychoactive effects make it useful for studying the effects of serotonin receptor agonists on the central nervous system. However, its potential for abuse and dependence may limit its use in certain studies. Additionally, the lack of standardized dosing protocols and potential for adverse effects may make it difficult to use in clinical studies.
Future Directions
There are several future directions for research on 2C-B. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder. Additionally, further studies are needed to fully understand its mechanism of action and potential long-term effects on the central nervous system. Standardized dosing protocols and clinical studies may also be needed to determine its safety and efficacy as a therapeutic agent.
Scientific Research Applications
2C-B has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications. Studies have shown that 2C-B acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
properties
IUPAC Name |
4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-11-16(12,13)9-5-7(14-2)6(10)4-8(9)15-3/h4-5,11H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISVVDNATRQDNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068507 | |
Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide | |
CAS RN |
49701-24-8 | |
Record name | 4-Amino-2,5-dimethoxy-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49701-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049701248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,5-dimethoxy-N-methylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-2,5-dimethoxy-N-methylbenzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMB7RWW37D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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